Methyl undeca-5,8-dienoate
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Overview
Description
Methyl undeca-5,8-dienoate is an organic compound with the molecular formula C12H20O2. It is a methyl ester derivative of undeca-5,8-dienoic acid. This compound is characterized by the presence of two conjugated double bonds in its carbon chain, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undeca-5,8-dienoate can be synthesized through various synthetic routes. One common method involves the esterification of undeca-5,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl undeca-5,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Methyl undeca-5,8-dienoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl undeca-5,8-dienoate involves its interaction with specific molecular targets and pathways. For example, its double bonds can participate in reactions with reactive oxygen species (ROS), leading to the formation of reactive intermediates that can modulate biological processes. Additionally, the ester group can be hydrolyzed by esterases, releasing the corresponding acid, which may have its own biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl deca-5,8-dienoate: Similar structure but with one less carbon atom.
Methyl dodeca-5,8-dienoate: Similar structure but with one more carbon atom.
Undeca-5,8-dienoic acid: The parent acid of methyl undeca-5,8-dienoate.
Uniqueness
This compound is unique due to its specific chain length and the presence of conjugated double bonds, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
824970-35-6 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl undeca-5,8-dienoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5,7-8H,3,6,9-11H2,1-2H3 |
InChI Key |
VJSUKCRGUYQYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
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